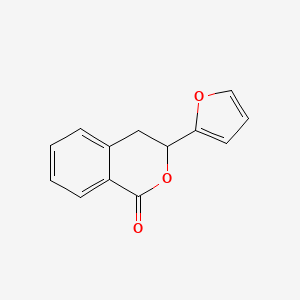
3-(Furan-2-yl)-3,4-dihydro-1H-2-benzopyran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-2-yl)-3,4-dihydro-1H-2-benzopyran-1-one is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring fused to a benzopyranone structure. Furan derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-3,4-dihydro-1H-2-benzopyran-1-one typically involves the condensation of furan derivatives with benzopyranone precursors. One common method is the aldol condensation reaction, where furfural or its derivatives react with benzopyranone under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as metal oxides or zeolites, can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Furan-2-yl)-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Applications De Recherche Scientifique
3-(Furan-2-yl)-3,4-dihydro-1H-2-benzopyran-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(Furan-2-yl)-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes or signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Furan-2-yl)but-3-en-2-one
- 1-aryl-3-(furan-2-yl)prop-2-en-1-one
- 3-(Furan-2-yl)propenoic acid
Uniqueness
3-(Furan-2-yl)-3,4-dihydro-1H-2-benzopyran-1-one is unique due to its fused benzopyranone structure, which imparts distinct chemical and biological properties. Compared to other furan derivatives, this compound exhibits enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
88430-93-7 |
|---|---|
Formule moléculaire |
C13H10O3 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
3-(furan-2-yl)-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C13H10O3/c14-13-10-5-2-1-4-9(10)8-12(16-13)11-6-3-7-15-11/h1-7,12H,8H2 |
Clé InChI |
YGUUQHDFBMASAU-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)C2=CC=CC=C21)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one](/img/structure/B14404547.png)
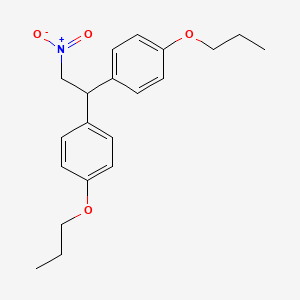
![4-[2-(4-Aminophenyl)propan-2-yl]-2-methylaniline](/img/structure/B14404565.png)
![5-Methyl-2-[(2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B14404567.png)
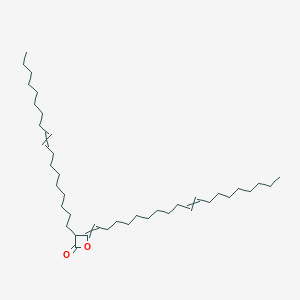
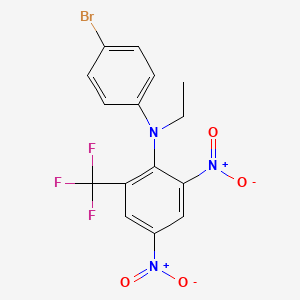
![4-[(1-Cyclohexylpropan-2-yl)oxy]aniline](/img/structure/B14404578.png)
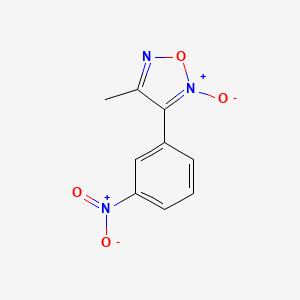
![(4aS,10bR)-4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,9-diol](/img/structure/B14404584.png)
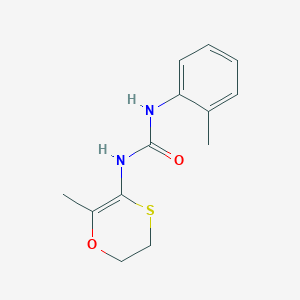

![2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14404614.png)
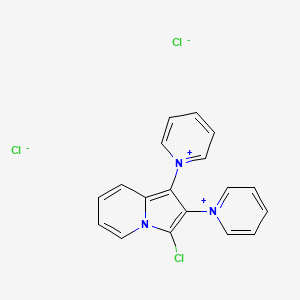
![2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl 3-phenylprop-2-enoate](/img/structure/B14404622.png)
